3-Aminobutan-2-ol

CAS No.: 42551-55-3

Cat. No.: VC3693659

Molecular Formula: C4H11NO

Molecular Weight: 89.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42551-55-3 |

|---|---|

| Molecular Formula | C4H11NO |

| Molecular Weight | 89.14 g/mol |

| IUPAC Name | 3-aminobutan-2-ol |

| Standard InChI | InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3 |

| Standard InChI Key | FERWBXLFSBWTDE-UHFFFAOYSA-N |

| SMILES | CC(C(C)O)N |

| Canonical SMILES | CC(C(C)O)N |

Introduction

Chemical Structure and Properties

Molecular Structure

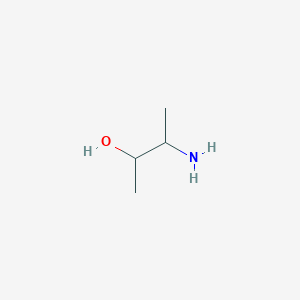

3-Aminobutan-2-ol features a four-carbon chain (butane backbone) with an amino group (-NH₂) attached to the third carbon and a hydroxyl group (-OH) attached to the second carbon. The compound possesses two stereogenic centers, resulting in four possible stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R).

Stereochemistry

The presence of two chiral centers in 3-aminobutan-2-ol creates distinctive stereochemical properties that significantly influence its behavior in chemical reactions and biological systems. Each stereoisomer exhibits unique spatial arrangements of the functional groups, affecting their reactivity and biological activity.

Physical Properties

3-Aminobutan-2-ol exists as a colorless to slightly yellow liquid or crystalline solid, depending on the specific stereoisomer and conditions. The hydrochloride salt form is particularly common for storage and handling purposes due to its enhanced stability .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₁NO | |

| Molecular Weight | 89.14 g/mol (free base) | |

| Density | 1.273 g/cm³ | |

| Boiling Point | 550.2°C at 760 mmHg |

Synthesis Methods

Enzymatic Synthesis

One of the most efficient approaches for synthesizing stereochemically pure 3-aminobutan-2-ol involves enzyme-catalyzed reactions. Carbonyl reductase enzymes derived from microorganisms such as Lactobacillus fermentum have demonstrated effectiveness in catalyzing the asymmetric reduction of precursor compounds to yield the desired stereoisomers with high enantioselectivity .

Biocatalytic reductive amination using native amine dehydrogenases represents another promising enzymatic approach. Research has shown that (3S)-3-aminobutan-2-ol can be obtained with 64.3-73.3% conversion using appropriate enzyme systems. These enzymatic methods typically produce the desired stereoisomers with excellent enantiomeric excess (ee) values, often exceeding 98% .

Chemical Synthesis Routes

Traditional chemical synthesis methods for 3-aminobutan-2-ol typically involve:

-

Reduction of appropriate β-amino ketones or their derivatives

-

Nucleophilic opening of epoxides with nitrogen nucleophiles

-

Stereoselective reduction of imines or oximes derived from suitable precursors

These approaches generally require careful control of reaction conditions to achieve the desired stereoselectivity. The synthesis often employs chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of the reaction.

Chemical Reactivity

Functional Group Reactivity

As a bifunctional molecule, 3-aminobutan-2-ol exhibits reactivity patterns characteristic of both alcohols and amines:

-

The hydroxyl group can participate in:

-

Oxidation reactions to form ketones

-

Esterification with carboxylic acids

-

Dehydration to form alkenes

-

Nucleophilic substitution reactions

-

-

The amino group can undergo:

-

Acylation reactions to form amides

-

Reductive amination with aldehydes or ketones

-

Nucleophilic substitution as a nucleophile

-

Salt formation with acids

-

Applications in Research and Industry

Pharmaceutical Applications

3-Aminobutan-2-ol serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. Its chiral nature makes it particularly useful for developing enantiomerically pure drugs, which often exhibit superior therapeutic properties compared to their racemic counterparts.

The compound's ability to form hydrogen bonds through both its amino and hydroxyl groups enables it to interact with various biological targets, making derivatives of 3-aminobutan-2-ol potential candidates for drug development. Some preliminary research suggests possible influences on neurotransmitter systems, though further investigation is needed to validate these findings.

Organic Synthesis Applications

In the field of organic chemistry, 3-aminobutan-2-ol functions as:

-

A chiral building block for the construction of more complex molecules

-

A resolving agent for the separation of racemic mixtures

-

A ligand for asymmetric catalysis

-

A precursor for the synthesis of other chiral auxiliaries

Research Findings

Biocatalytic Studies

Recent research has focused on optimizing the enzymatic synthesis of 3-aminobutan-2-ol and its stereoisomers. A notable study demonstrated the effective use of amine dehydrogenases for the production of (3S)-3-aminobutan-2-ol with high conversion rates and excellent enantioselectivity. Four different amine dehydrogenases were compared, with varying degrees of success in terms of conversion efficiency and stereoselectivity .

| Enzyme | Conversion to (3S)-3-aminobutan-2-ol | Enantiomeric Excess (ee) | Diastereoisomeric Excess |

|---|---|---|---|

| CfusAmDH | 64.3-73.3% | 98.8-99.4% | 10.4-13.0% |

| MsmeAmDH | 64.3-73.3% | 98.8-99.4% | 10.4-13.0% |

| MicroAmDH | 64.3-73.3% | 98.2% | 10.4-13.0% |

| MATOUAmDH2 | 64.3-73.3% | 98.8-99.4% | 10.4-13.0% |

These findings highlight the potential of enzymatic approaches for the stereoselective synthesis of 3-aminobutan-2-ol, while also indicating areas for improvement, particularly regarding diastereoselectivity .

Comparative Analysis of Stereoisomers

Research comparing different stereoisomers of 3-aminobutan-2-ol has revealed distinct differences in their chemical and biological properties. The (2S,3S) and (2S,3R) isomers, in particular, have been the focus of several studies due to their potential applications in pharmaceutical synthesis.

Comparative studies have demonstrated that:

-

The stereochemistry at both chiral centers influences the compound's reactivity and selectivity in various chemical transformations

-

Different isomers can exhibit varying levels of biological activity and interactions with enzymatic systems

-

The stereochemistry affects physical properties such as melting point, solubility, and crystallization behavior

Future Perspectives

Emerging Applications

As research on 3-aminobutan-2-ol continues to advance, several promising directions for future applications are emerging:

-

Development of more efficient and stereoselective synthesis methods

-

Exploration of novel pharmaceutical applications based on the compound's unique structural features

-

Investigation of its potential as a chiral catalyst or ligand in asymmetric synthesis

-

Further studies on its biological activities and interactions with various enzymatic systems

Challenges and Opportunities

Despite its valuable properties, several challenges remain in the efficient utilization of 3-aminobutan-2-ol:

-

Improving the diastereoselectivity in enzymatic synthesis methods

-

Developing more cost-effective and scalable production processes

-

Expanding the understanding of structure-activity relationships for derivatives of 3-aminobutan-2-ol

-

Addressing stability and handling issues through appropriate formulation strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume